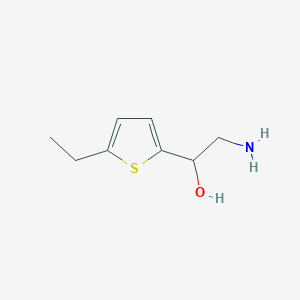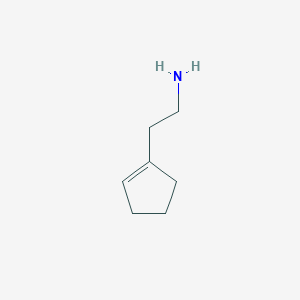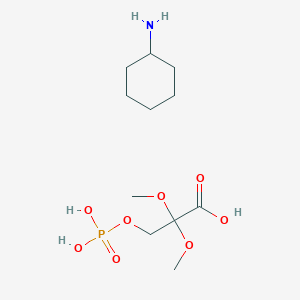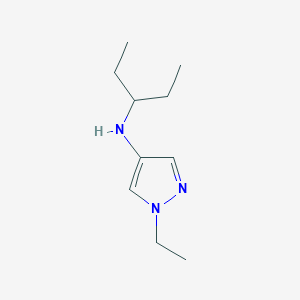![molecular formula C11H13BrCl2O B13307567 {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B13307567.png)
{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C({11})H({13})BrCl(_{2})O. This compound features a benzene ring substituted with a bromine atom, two chlorine atoms, and an ether linkage to a butane chain. It is primarily used in research settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene typically involves the following steps:
Starting Materials: Benzyl alcohol, 3-bromo-1,4-dichlorobutane, and a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.
Procedure: Benzyl alcohol is reacted with 3-bromo-1,4-dichlorobutane in the presence of a base to form the ether linkage. The reaction mixture is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzene ring can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the benzene ring under high pressure.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products can include benzoic acid derivatives.
Reduction: Products typically include cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene is used as a precursor for synthesizing more complex molecules
Biology and Medicine
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a model compound for developing new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which {[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene exerts its effects depends on the specific reaction or application. Generally, the compound interacts with molecular targets through its halogen atoms and ether linkage, facilitating various chemical transformations.
Molecular Targets and Pathways
Halogen Interactions: The bromine and chlorine atoms can form halogen bonds with other molecules, influencing reactivity.
Ether Linkage: The ether group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
{[(3-Chloro-1,4-dichlorobutan-2-yl)oxy]methyl}benzene: Similar structure but with a chlorine atom instead of bromine.
{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}toluene: Similar structure but with a methyl group on the benzene ring.
Uniqueness
{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene is unique due to the combination of bromine and chlorine atoms, which provides distinct reactivity patterns compared to similar compounds. This makes it particularly useful in synthetic chemistry for creating diverse molecular architectures.
Propiedades
Fórmula molecular |
C11H13BrCl2O |
|---|---|
Peso molecular |
312.03 g/mol |
Nombre IUPAC |
(3-bromo-1,4-dichlorobutan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C11H13BrCl2O/c12-10(6-13)11(7-14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clave InChI |
LDLUQWSHLINSBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(CCl)C(CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13307489.png)


![N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13307529.png)

![3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13307533.png)



![2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13307558.png)

![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)


